molecular formula C9H15NO3 B1531281 2-Acetamido-5-methylhex-4-enoic acid CAS No. 32065-57-9

2-Acetamido-5-methylhex-4-enoic acid

Cat. No. B1531281
CAS RN: 32065-57-9
M. Wt: 185.22 g/mol
InChI Key: RKGKDLLDINHZOZ-UHFFFAOYSA-N
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Description

2-Acetamido-5-methylhex-4-enoic acid, also known as 2-AMH, is an important organic compound with a wide range of applications. It is a carboxylic acid with a molecular formula of C7H12NO3 and a molecular weight of 160.18 g/mol. This compound is a white crystalline solid with a melting point of about 156-157 °C. 2-AMH has been widely studied due to its potential applications in various fields.

Scientific Research Applications

Novel Synthesis Methods

A study by Jessen, Selvig, and Valsborg (2001) developed a novel method for preparing N-protected (2E)-5-amino-5-methylhex-2-enoic acids, which could be utilized for synthesizing 14C-labelled compounds (Jessen, Selvig, & Valsborg, 2001). This advancement in synthesis techniques can aid in the production of specialized chemical compounds for various research applications.

Enzymatic Inactivation Studies

Feng, Shi, Sirimanne, Mounier-Lee, and May (2000) investigated compounds including 4-oxo-5-acetamido-6-phenyl-hex-2-enoic acid as potent inactivators of peptidylglycine alpha-mono-oxygenase (PAM), a key enzyme in C-terminal amidation. This study provides insights into the development of enzyme inhibitors for biochemical research (Feng et al., 2000).

Biosynthetic Pathway Exploration

Fowden and Mazelis (1971) explored the biosynthesis of 2-amino-4-methylhex-4-enoic acid in Aesculus californica, examining isoleucine as a precursor. Their work contributes to understanding plant biochemistry and amino acid biosynthesis (Fowden & Mazelis, 1971).

Catalytic Hydrogenation Studies

Crombie, Jenkins, and Roblin (1975) conducted a study on the palladium-catalysed hydrogenation of related compounds, such as 4-methylhexa-2,3-dienoic acid, which is structurally similar to 2-acetamido-5-methylhex-4-enoic acid. Their research offers valuable insights into the field of catalytic hydrogenation and stereochemistry (Crombie, Jenkins, & Roblin, 1975).

Photoisomerization Investigations

Childs, DiClemente, Lund-Lucas, Richardson, and Rogerson (1983) studied the photoisomerizations of compounds similar to 2-acetamido-5-methylhex-4-enoic acid, contributing to the understanding of photochemistry and molecular transformations under light exposure (Childs et al., 1983).

Amino Acid Characterization

Fowden (1968) identified and characterized several amino acids, including 2-amino-4-methylhex-4-enoic acid, from Aesculus californica, enhancing the knowledge of amino acid diversity in nature (Fowden, 1968).

properties

IUPAC Name

2-acetamido-5-methylhex-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-6(2)4-5-8(9(12)13)10-7(3)11/h4,8H,5H2,1-3H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGKDLLDINHZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C(=O)O)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-5-methylhex-4-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DS Letham, H Young - Phytochemistry, 1971 - Elsevier
… Reduction of the pH of the above mother liquor to 4 yielded crystals of DL-2-acetamido-5-methylhex-4enoic acid (2.16 g), mp 109-110”. (Found: C, 58.7; H, 8.2; N, 7.6; 0,25.6. …
Number of citations: 33 www.sciencedirect.com

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